molecular formula C11H22ClNO4 B13134682 H-N-Me-Glu(OtBu)-OMe.HCl

H-N-Me-Glu(OtBu)-OMe.HCl

Cat. No.: B13134682
M. Wt: 267.75 g/mol
InChI Key: DTMFJMOKPLKUEY-QRPNPIFTSA-N
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Description

    is a compound with the following structure:

    H-N-Me-Glu(OtBu)-OMe.HCl: This compound\text{this compound}This compound

  • It consists of several functional groups, including an N-methyl group, a glutamic acid residue (with tert-butyl ester protection), and a methoxy group.
  • The compound is a salt, with the chloride ion (HCl) as the counterion.
  • Its full name is N-Methyl-L-glutamic acid tert-butyl ester methyl ester hydrochloride .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific context (e.g., as a drug or substrate).
    • It may interact with glutamate receptors or participate in metabolic pathways.
    • Further research is needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are subject to ongoing research, and additional studies may reveal new insights.

    Properties

    Molecular Formula

    C11H22ClNO4

    Molecular Weight

    267.75 g/mol

    IUPAC Name

    5-O-tert-butyl 1-O-methyl (2S)-2-(methylamino)pentanedioate;hydrochloride

    InChI

    InChI=1S/C11H21NO4.ClH/c1-11(2,3)16-9(13)7-6-8(12-4)10(14)15-5;/h8,12H,6-7H2,1-5H3;1H/t8-;/m0./s1

    InChI Key

    DTMFJMOKPLKUEY-QRPNPIFTSA-N

    Isomeric SMILES

    CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC.Cl

    Canonical SMILES

    CC(C)(C)OC(=O)CCC(C(=O)OC)NC.Cl

    Origin of Product

    United States

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